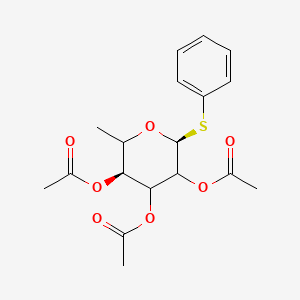
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (PTAR) is a synthetic carbohydrate-based compound that has been studied extensively in laboratory experiments. PTAR has been used as a model system to study the structure and function of carbohydrate-based biomolecules. PTAR has also been used to develop new synthetic methods for the synthesis of carbohydrate-based compounds.
Scientific Research Applications
Serodiagnosis of Tuberculosis
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside has been utilized in the synthesis of a trisaccharide-protein conjugate for the serodiagnosis of tuberculosis. This compound was synthesized and then coupled to Bovine Serum Albumin (BSA), resulting in the neoglycoconjugate TB-NT-P-BSA, which demonstrates potential as a useful tool for the serodiagnosis of tuberculosis (Fujiwara, 1991).
Neuroprotection
This compound has been found in compounds that showed neuroprotective properties. Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana attenuated glutamate-induced neurotoxicity in rat cortical cell cultures, indicating potential neuroprotective effects against neurodegeneration (Kim & Kim, 2000).
Synthesis of Complex Carbohydrates
This compound has been used in the chemical synthesis of complex carbohydrates and glycosides, demonstrating its importance in synthetic organic chemistry. For instance, its application was shown in the synthesis of 4′‐O‐Demycarosyl‐3‐O‐(α‐L‐rhamnopyranosyl)tylosin (Grandjean & Lukács, 1996) and in the synthesis of rhamnolipid, a compound from Pseudomonas Aeruginosa (Duynstee et al., 1998).
Development of Diagnostic Agents
It has been used in the synthesis of carbohydrate antigens for the development of diagnostic agents. For example, its derivative was used in the artificial synthesis of a tetrasaccharide repeating unit of the Shigella flexneri variant Y polysaccharide, aiding in the selection of specific monoclonal antibodies (Wessel & Bundle, 1983).
properties
IUPAC Name |
[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-MAEUDCQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

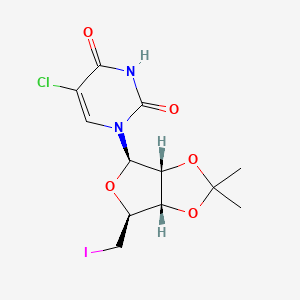


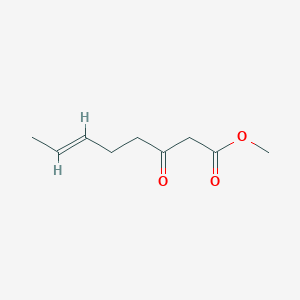


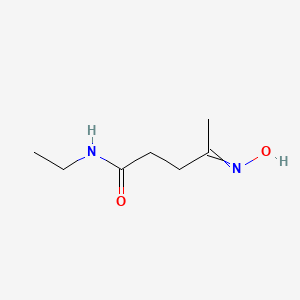

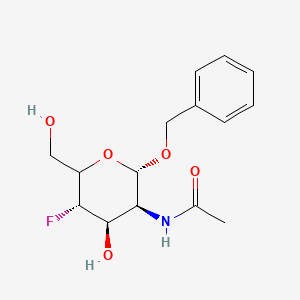
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

